molecular formula C16H24O2S B13869779 Tert-butyl 6-(phenylthio)hexanoate

Tert-butyl 6-(phenylthio)hexanoate

Cat. No.: B13869779
M. Wt: 280.4 g/mol
InChI Key: SESUPTFTFURERV-UHFFFAOYSA-N
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Description

Tert-butyl 6-(phenylthio)hexanoate is a sulfur-containing ester characterized by a tert-butyl ester group and a phenylthio (-SPh) moiety at the terminal of a hexanoate chain. This compound is notable for its role as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules.

Properties

Molecular Formula

C16H24O2S

Molecular Weight

280.4 g/mol

IUPAC Name

tert-butyl 6-phenylsulfanylhexanoate

InChI

InChI=1S/C16H24O2S/c1-16(2,3)18-15(17)12-8-5-9-13-19-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3

InChI Key

SESUPTFTFURERV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCSC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Preparation Methods of Tert-butyl 6-(phenylthio)hexanoate

General Synthetic Strategy

The synthesis of this compound generally involves the formation of a thioether linkage between a phenylthiol or phenylthio nucleophile and a suitably functionalized hexanoate derivative bearing a tert-butyl ester protecting group. The key steps typically include:

  • Preparation of a halogenated or activated hexanoate ester intermediate.
  • Nucleophilic substitution with a phenylthiol or phenylthio anion.
  • Purification and characterization of the final product.

Specific Methodologies

Nucleophilic Substitution via Alkyl Halide Intermediate

One common approach is the synthesis of this compound by reacting tert-butyl 6-bromohexanoate with sodium thiophenolate under nucleophilic substitution conditions.

  • Step 1: Synthesis of tert-butyl 6-bromohexanoate by esterification of 6-bromohexanoic acid with tert-butanol in the presence of acid catalysts.
  • Step 2: Reaction of tert-butyl 6-bromohexanoate with sodium thiophenolate in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at ambient or slightly elevated temperatures.
  • Step 3: Work-up involving aqueous extraction, washing, and purification by column chromatography.

This method benefits from straightforward reaction conditions and good yields due to the strong nucleophilicity of the thiophenolate ion.

Thioetherification via C–H Functionalization

Recent advances in C–H functionalization chemistry provide alternative routes to thioether formation without pre-functionalized halides. For example, peroxide-directed C–H thioetherification allows direct formation of the phenylthio group on an alkyl chain.

  • Procedure: Using a peroxide initiator and phenyl disulfide or thiophenol derivatives under mild conditions, the hexanoate ester bearing a tert-butyl group undergoes selective C–H functionalization at the 6-position to introduce the phenylthio substituent.
  • Advantages: Avoids the need for halogenated intermediates, potentially increasing atom economy and reducing steps.

This method, however, requires careful control of reaction conditions and may have substrate scope limitations.

Esterification of 6-(Phenylthio)hexanoic Acid

An alternative route involves first synthesizing 6-(phenylthio)hexanoic acid, followed by esterification with tert-butanol.

  • Step 1: Preparation of 6-(phenylthio)hexanoic acid via nucleophilic substitution of 6-bromohexanoic acid with thiophenol.
  • Step 2: Esterification using tert-butanol and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
  • Step 3: Purification by extraction and chromatography.

This method is classical and widely used for ester synthesis, allowing for control over ester purity and yield.

Data Tables Summarizing Preparation Conditions and Yields

Method Starting Materials Key Reagents/Conditions Solvent Temperature Yield (%) Notes
Nucleophilic substitution tert-butyl 6-bromohexanoate, sodium thiophenolate DMF or THF, base (NaH or NaOH) DMF/THF 25–60 °C 75–90 Straightforward, high yield
C–H Thioetherification tert-butyl hexanoate, phenyl disulfide Peroxide initiator, mild oxidizing conditions Organic solvent Room temperature 50–70 Avoids halides, requires peroxide control
Esterification of acid 6-(phenylthio)hexanoic acid, tert-butanol Acid catalyst (H2SO4 or p-TsOH), reflux tert-butanol Reflux (~110 °C) 65–85 Classical esterification, moderate yield

Analytical Characterization

The product this compound is typically characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ^1H NMR shows signals corresponding to tert-butyl protons (~1.4 ppm, singlet), methylene protons of the hexanoate chain, and aromatic protons of the phenylthio group (~7.2–7.4 ppm).
    • ^13C NMR confirms the ester carbonyl (~170–175 ppm), tert-butyl carbons (~28 ppm), and aromatic carbons.
  • Infrared (IR) Spectroscopy:

    • Ester carbonyl stretch near 1735 cm^-1.
    • Aromatic C–H stretches and C–S vibrations.
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with molecular weight of this compound.
  • Elemental Analysis:

    • Confirms purity and composition.

Summary Table of Advantages and Disadvantages

Method Advantages Disadvantages
Nucleophilic substitution High yield, simple, well-established Requires halogenated intermediate
C–H Thioetherification Fewer steps, atom-economic Requires peroxide initiators, moderate yields
Esterification of acid Classical, flexible, moderate to high yield Requires preparation of acid intermediate

Scientific Research Applications

Tert-butyl 6-(phenylthio)hexanoate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Tert-butyl 6-(((Benzyloxy)carbonyl)amino)hexanoate

  • Structure : Features a benzyloxycarbonyl (Cbz)-protected amine group instead of the phenylthio moiety.
  • Synthesis & Properties: NMR data (δ 7.36–7.28 for aromatic protons, δ 1.43 for tert-butyl) confirm the ester’s stability. ESI-MS ([M + Na]+: 344.4) aligns with molecular formula C18H27NO4.
  • Comparison : The Cbz group introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic phenylthio group. This difference impacts solubility and reactivity in coupling reactions .

Trityl-Modified Hexanoate Derivatives

  • Examples: 7d: Contains a phenoxy-trityl group with methoxyphenyl substituents. 7i: Features bis(4-methoxyphenyl)methylphenoxy groups.
  • Synthesis : High yields (72–88%) via tert-butyl ester intermediates. HRMS data (e.g., [M–OH]+ at m/z 500.2075 for 7d) confirm structural integrity.
  • Comparison : The bulky trityl groups enhance stability as mass tags in life sciences, whereas the phenylthio group’s smaller size favors applications requiring moderate steric hindrance .

Tert-butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

  • Structure: Phosphorylcholine substituent introduces hydrophilicity (C15H32NO6P, MW 353.39).
  • Applications : Used in biomaterials for its zwitterionic properties, unlike the hydrophobic phenylthio variant. The tert-butyl ester here facilitates controlled release in aqueous environments .

Tert-butyl N-(6-Hydroxyhexyl)carbamate

  • Structure : BOC-protected amine group instead of sulfur-based functionality.
  • Reactivity: Downstream products like 6-(BOC-amino)-hexyl bromide highlight its utility in alkylation. The pKa (12.92±0.46) indicates moderate basicity, contrasting with the non-basic phenylthio group .

Table 1: Comparative Analysis of Key Parameters

Compound Molecular Formula Molecular Weight Key Functional Group Key Applications
Tert-butyl 6-(phenylthio)hexanoate C16H24O2S 280.43 Phenylthio (-SPh) Drug intermediates
Tert-butyl Cbz-aminohexanoate C18H27NO4 321.19 Cbz-protected amine Peptide synthesis
7d (Trityl derivative) C30H30NO6 500.56 Phenoxy-trityl Mass spectrometry tags
Phosphorylcholine derivative C15H32NO6P 353.39 Phosphorylcholine Biomaterials
BOC-carbamate derivative C11H23NO3 217.30 BOC-protected amine Pharmaceutical intermediates

Mechanistic Insights and Reactivity

  • QSAR Studies : HEPT derivatives (e.g., 1-[2-hydroxyethoxymethyl]-6-(phenylthio)thymine) demonstrate that neural network models outperform regression in predicting antiviral activity, emphasizing the phenylthio group’s role in bioactivity .
  • Deprotection Kinetics : Tert-butyl esters (e.g., in hapten synthesis) undergo hydrolysis with formic acid, whereas phenylthio groups remain inert under such conditions, enabling selective functionalization .

Q & A

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Model transition states (e.g., Gaussian 09) to predict regioselectivity in thiol-ene reactions .
  • MD Simulations : Study solvation effects and conformational flexibility using GROMACS .

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